Pitofenone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

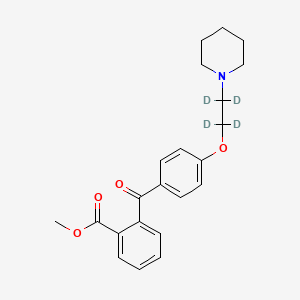

Molecular Formula |

C22H25NO4 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

methyl 2-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]benzoate |

InChI |

InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3/i15D2,16D2 |

InChI Key |

NZHMAQSCHUSSSJ-ONNKGWAKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC)N3CCCCC3 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Pitofenone-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Pitofenone-d4 in research, focusing on its role as an internal standard in analytical and pharmacokinetic studies. This document outlines the methodologies for its use in liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), presents relevant quantitative data, and illustrates its parent compound's mechanism of action.

Core Application in Research: Internal Standard for Bioanalysis

This compound is a deuterium-labeled analog of Pitofenone, a potent antispasmodic agent.[1] In the realm of analytical chemistry and drug development, the primary and critical use of this compound is as an internal standard.[1][2] The incorporation of four deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, Pitofenone, while maintaining nearly identical physicochemical properties and chromatographic retention times.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:

-

Improved Accuracy and Precision: It effectively compensates for variations that can occur during sample preparation, injection, and ionization in mass spectrometry.

-

Matrix Effect Mitigation: Biological matrices (e.g., plasma, urine) are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound is affected by the matrix in the same way as the unlabeled Pitofenone, the ratio of their responses remains constant, ensuring reliable results.

-

Enhanced Reliability in Pharmacokinetic Studies: Accurate determination of drug concentration over time is paramount in pharmacokinetic studies. This compound ensures that the data generated for parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are robust and reproducible.[2]

Quantitative Data for Analytical Methods

The following tables summarize key quantitative parameters for the analysis of Pitofenone, for which this compound serves as an ideal internal standard.

Table 1: Mass Spectrometry Parameters for Pitofenone Analysis

| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode | Reference |

| Pitofenone HCl | 368.1 | 112.1 | ESI Negative | [3] |

| This compound | 372.1 (inferred) | 112.1 (inferred) | ESI Negative | Inferred |

Table 2: Chromatographic Conditions for Pitofenone Analysis

| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |

| LC-MS/MS | ZORBAX ECLIPSE XDB - C-18 (4.6 x 150 mm, 5 µm) | Methanol:10 mM Ammonium Acetate (70:30 v/v) | Not Specified | MRM | [3] |

| RP-HPLC | Discovery (250mm x 4.6 mm, 5µ) | Ortho phosphoric acid:Acetonitrile (50:50 v/v) | 1 mL/min | PDA at 241 nm | |

| RP-HPLC | Inertsil ODS 3V C-18 | Sodium dihydrogen phosphate buffer (0.05M, pH 5.0):Methanol (53:47 v/v) | 1 mL/min | 286 nm | |

| RP-HPLC | Thermo Kromasil C18 | Diammonium hydrogen orthophosphate buffer (pH 7.2):Acetonitrile (55:45 v/v) | 1 mL/min | 220 nm |

Experimental Protocols

Below are detailed methodologies for the analysis of Pitofenone, where this compound would be incorporated as the internal standard.

LC-MS/MS Method for Quantification in Human Plasma

This protocol is adapted from a validated method for the determination of Pitofenone in human plasma.[3]

1. Sample Preparation:

- To 0.1 mL of human plasma, add 0.05 mL of the internal standard working solution (this compound in a suitable solvent like methanol).

- Vortex for 30 seconds.

- Add 1.5 mL of methanol for protein precipitation.

- Vortex for 2 minutes.

- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube.

- Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

- LC System: High-Performance Liquid Chromatography system.

- Column: ZORBAX ECLIPSE XDB - C-18, 4.6 x 150 mm, 5 µm.

- Mobile Phase: Methanol:10 mM Ammonium Acetate (70:30 v/v).

- MS/MS System: Triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization (ESI), negative mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Transitions:

- Pitofenone: m/z 368.1 → 112.1

- This compound (IS): m/z 372.1 → 112.1 (inferred)

RP-HPLC Method for Quantification in Pharmaceutical Formulations

This protocol is a representative example based on published methods for the analysis of Pitofenone in tablets.

1. Standard Solution Preparation:

- Prepare a stock solution of Pitofenone reference standard (e.g., 1 mg/mL) in methanol.

- Prepare a stock solution of this compound internal standard (e.g., 1 mg/mL) in methanol.

- Create a series of calibration standards by spiking a fixed concentration of this compound into varying concentrations of Pitofenone.

2. Sample Preparation (Tablets):

- Weigh and finely powder a representative number of tablets.

- Accurately weigh a portion of the powder equivalent to a known amount of Pitofenone and transfer to a volumetric flask.

- Add a precise volume of the this compound internal standard stock solution.

- Add a suitable diluent (e.g., methanol or mobile phase) to about 70% of the flask volume.

- Sonicate for 15 minutes to ensure complete dissolution.

- Make up to the final volume with the diluent.

- Filter the solution through a 0.45 µm syringe filter.

- Inject into the HPLC system.

3. HPLC Conditions:

- Column: Discovery C18, 250mm x 4.6 mm, 5µ.

- Mobile Phase: Ortho phosphoric acid and Acetonitrile (50:50 v/v).

- Flow Rate: 1 mL/min.

- Column Temperature: 30°C.

- Detection: PDA detector at 241 nm.

Mechanism of Action and Signaling Pathway

Pitofenone exerts its therapeutic effect as an antispasmodic primarily through the relaxation of smooth muscles. While the precise signaling cascade has not been extensively detailed in publicly available research, its mechanism is understood to involve the blockade of calcium channels and potential antimuscarinic activity.

The following diagram illustrates the proposed logical workflow for the analytical quantification of Pitofenone using this compound.

Caption: Analytical workflow for Pitofenone quantification.

The following diagram illustrates the proposed mechanism of action of Pitofenone in inducing smooth muscle relaxation.

Caption: Proposed mechanism of Pitofenone action.

References

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Pitofenone-d4

This technical guide provides a comprehensive overview of the chemical properties and structural features of Pitofenone-d4. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds. This compound, a deuterated analog of Pitofenone, serves as a crucial internal standard in analytical and pharmacokinetic research.[1] Its use enhances the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Pitofenone in biological samples.[1]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₁D₄NO₄ | [2][3][4] |

| Molecular Weight | 371.46 g/mol | [2][4] |

| Alternate Molecular Weight | 371.47 g/mol | [3][5] |

| CAS Number (Unlabeled) | 54063-52-4 | [2][3][6] |

| Synonyms | 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid Methyl Ester-d4, Baralgin Ketone-d4, Bulgarketone-d4 | [2][4][7] |

| IUPAC Name | Methyl 2-(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d4)benzoyl)benzoate | [1] |

| Form (Hydrochloride Salt) | Neat | [7] |

This compound is categorized as a stable isotope and is primarily used for research purposes, including as an analytical standard for HPLC.[2]

Chemical Structure

This compound is a derivative of Pitofenone, a spasmolytic agent. The core structure consists of a benzoic acid methyl ester linked to a benzoyl group, which in turn is attached to a piperidinyl-ethoxy moiety. The deuterium labeling in this compound is specifically on the ethoxy group, as indicated by its IUPAC name.

Below is a diagram illustrating the logical relationship of the core structural components of this compound.

Experimental Protocols

Solid-State ¹³C NMR Spectroscopy of Pitofenone Derivatives

-

Objective: To characterize the solid-state structure and conformation of Pitofenone derivatives.

-

Instrumentation: Bruker Avance III 500 MHz wide-bore NMR spectrometer with a 4mm CP-MAS probe head.

-

Experimental Parameters:

-

Technique: Standard RAMP Cross-Polarization Magic Angle Spinning (CP-MAS).

-

Spinning Frequency: 14 kHz.

-

CP Contact Time: 2 ms.

-

Proton Decoupling: High-power (100 kHz) Two-Pulse Phase-Modulated (TPPM) decoupling.

-

Recycle Delay: 5 seconds.

-

Number of Transients: Averaging over a sufficient number of transients to achieve an adequate signal-to-noise ratio (e.g., 1200 to 15,500, depending on sample concentration).

-

-

Sample Preparation: The solid sample is packed into a zirconia rotor for analysis.

The following diagram illustrates the general workflow for the characterization of a pharmaceutical standard like this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound - CAS - 54063-52-4 (non-labelled) | Axios Research [axios-research.com]

- 4. This compound | CAS No- 1248-42-6(Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 5. Pitofenone D4 [artis-standards.com]

- 6. Pitofenone | C22H25NO4 | CID 121098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

A Comparative Analysis of Pitofenone and Pitofenone-d4 for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Pitofenone and its deuterated analog, Pitofenone-d4. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for utilizing these compounds in analytical and pharmacokinetic studies. This document outlines their respective physicochemical properties, mechanisms of action, and provides detailed experimental protocols for their quantification.

Introduction to Pitofenone

Pitofenone is an antispasmodic agent widely used for the relief of pain and spasms in smooth muscles, particularly in the gastrointestinal and urogenital tracts.[1][2] Its therapeutic effect is achieved through a dual mechanism of action: inhibition of acetylcholinesterase and a direct musculotropic effect on smooth muscle cells, similar to that of papaverine.[1][3] It also functions as a potent muscarinic receptor antagonist.[4] Pitofenone is frequently formulated in combination with other active pharmaceutical ingredients, such as fenpiverinium bromide and metamizole, to enhance its analgesic and spasmolytic properties.[1][5]

The Role of this compound in Research

This compound is a stable isotope-labeled version of Pitofenone, where four hydrogen atoms on the ethoxy group have been replaced with deuterium.[6][7] This isotopic substitution renders this compound an ideal internal standard for quantitative bioanalytical assays.[6] In techniques such as liquid chromatography-mass spectrometry (LC-MS), the mass difference between the analyte (Pitofenone) and the internal standard (this compound) allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.[6]

Comparative Physicochemical and Mass Spectrometric Data

The primary distinction between Pitofenone and this compound lies in their molecular weight, a direct consequence of the deuterium labeling. This mass difference is fundamental to their differentiation in mass spectrometry. The key physicochemical and mass spectrometric properties are summarized in the table below.

| Property | Pitofenone | This compound | Reference(s) |

| Chemical Formula | C₂₂H₂₅NO₄ | C₂₂H₂₁D₄NO₄ | |

| Molecular Weight | 367.45 g/mol | 371.46 g/mol | |

| Molecular Ion (M+) | m/z 367 | m/z 371 | [3] |

| Major Fragment Ions (m/z) | 98, 112, 163 | 102, 116, 163 | [3] |

| CAS Number | 54063-52-4 | 54063-52-4 (Unlabeled) |

Mechanism of Action: Signaling Pathways

Pitofenone exerts its spasmolytic effects by interfering with cholinergic signaling in two principal ways:

-

Muscarinic Receptor Antagonism: Pitofenone competitively blocks muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[4][6] This prevents acetylcholine (ACh) from binding and initiating the intracellular signaling cascade (typically involving Gq proteins and an increase in intracellular calcium) that leads to muscle contraction.[5]

-

Acetylcholinesterase (AChE) Inhibition: Pitofenone also inhibits the enzyme acetylcholinesterase.[3] AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, Pitofenone leads to an accumulation of acetylcholine, which might seem counterintuitive. However, its potent muscarinic receptor antagonism is the dominant effect at the smooth muscle, leading to relaxation.

Experimental Protocols

Quantification of Pitofenone in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol describes a robust method for the determination of Pitofenone in human plasma, adaptable from established methods.[3]

5.1.1. Materials and Reagents

-

Pitofenone reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Ammonium acetate (AR grade)

-

Human plasma (with anticoagulant)

-

Deionized water

5.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

HPLC Column: ZORBAX ECLIPSE XDB - C18, 4.6 x 150 mm, 5 µm (or equivalent)

5.1.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of this compound internal standard solution (at a known concentration).

-

Add 1.5 mL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer 10 µL of the supernatant into an HPLC vial for injection.

5.1.4. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase: Methanol:10 mM Ammonium Acetate (70:30, v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Pitofenone | 368.1 | 112.1 |

| This compound | 372.1 | 116.1 |

5.1.5. Data Analysis

The concentration of Pitofenone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of Pitofenone.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Pitofenone using this compound as an internal standard.

Mass Fragmentation Pathway of Pitofenone

The fragmentation of Pitofenone in a mass spectrometer is critical for developing a sensitive and specific detection method. Based on Electron Ionization (EI) mass spectrometry data, the following fragmentation pathway is proposed.[3] The deuteration in this compound leads to a predictable mass shift in the fragments containing the deuterated ethoxy group.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of Pitofenone in biological matrices. Its chemical similarity and mass difference make it the gold standard for use as an internal standard in LC-MS/MS-based bioanalytical methods. Understanding the comparative properties, mechanism of action, and analytical behavior of both compounds is crucial for researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics. This guide provides the foundational knowledge and practical protocols to facilitate such research endeavors.

References

- 1. pubs.thesciencein.org [pubs.thesciencein.org]

- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. whitman.edu [whitman.edu]

- 7. hyphadiscovery.com [hyphadiscovery.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Pitofenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitofenone hydrochloride is a synthetic antispasmodic agent utilized for the relief of smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts. Its therapeutic effect is achieved through a multi-faceted mechanism of action, primarily involving anticholinergic (muscarinic receptor antagonism), direct musculotropic (papaverine-like), and acetylcholinesterase inhibitory activities. This technical guide provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the study and development of antispasmodic drugs.

Introduction

Pitofenone hydrochloride is a spasmolytic agent that is often used in combination with other drugs, such as fenpiverinium bromide and metamizole sodium, to achieve a synergistic analgesic and spasmolytic effect. It is indicated for the treatment of pain caused by smooth muscle spasms, including gastric and intestinal colic, and spasms of the urinary tract and biliary tract[1]. Understanding the detailed mechanism of action of Pitofenone is crucial for its optimal therapeutic use and for the development of novel, more selective antispasmodic agents. This guide will delve into the three primary facets of its pharmacological activity.

Core Mechanisms of Action

Pitofenone hydrochloride's spasmolytic effect is not attributed to a single molecular interaction but rather to a combination of activities at different targets.

Anticholinergic Activity: Muscarinic Receptor Antagonism

Signaling Pathway for Muscarinic M3 Receptor-Mediated Contraction and its Inhibition by Pitofenone

The binding of acetylcholine to M3 receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. Pitofenone, as a competitive antagonist, prevents this cascade.

Caption: Antagonism of the M3 muscarinic receptor by Pitofenone hydrochloride.

Musculotropic Activity: Papaverine-like Effect

Pitofenone also exerts a direct relaxant effect on smooth muscles, independent of neural input, which is described as "papaverine-like"[1]. Papaverine is known to be a non-specific phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases that phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation. While it is plausible that Pitofenone shares this PDE inhibitory mechanism, specific IC50 values for its activity against different PDE isoforms are not available in the literature. Additionally, some papaverine-like spasmolytics may also exert their effects through the blockade of calcium channels.

Signaling Pathway for Papaverine-like Smooth Muscle Relaxation

This pathway illustrates how inhibition of phosphodiesterase leads to smooth muscle relaxation.

Caption: Inhibition of phosphodiesterase by Pitofenone leading to smooth muscle relaxation.

Acetylcholinesterase Inhibition

Pitofenone hydrochloride has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft[6][7]. By inhibiting AChE, Pitofenone can lead to an accumulation of acetylcholine, which might seem counterintuitive for an antispasmodic. However, this effect is likely secondary to its more potent muscarinic receptor antagonism and direct musculotropic effects. The reported inhibitory constants (Ki) are in the micromolar range, suggesting a moderate potency for this mechanism[6][7].

Mechanism of Acetylcholinesterase Inhibition

This diagram illustrates the role of AChE in terminating cholinergic signaling and its inhibition by Pitofenone.

Caption: Pitofenone hydrochloride inhibits the breakdown of acetylcholine by acetylcholinesterase.

Quantitative Data

The following table summarizes the available quantitative data for the mechanism of action of Pitofenone hydrochloride. A significant gap in the literature exists for the specific binding affinities of Pitofenone to muscarinic receptor subtypes and its inhibitory concentrations for phosphodiesterase isoforms and calcium channels.

| Parameter | Target | Tissue/Enzyme Source | Value | Reference |

| Ki | Acetylcholinesterase (AChE) | Bovine Erythrocyte | 36 µM | [6][7] |

| Ki | Acetylcholinesterase (AChE) | Electric Eel | 45 µM | [6][7] |

| Effective Concentration | Acetylcholine-induced contraction | Guinea Pig Ileum | 2.5 x 10⁻⁶ mol/L | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of Pitofenone hydrochloride on AChE activity.

Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Materials:

-

Purified AChE (from bovine erythrocytes or electric eel)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Pitofenone hydrochloride (test compound)

-

Microplate reader

Procedure:

-

Prepare a stock solution of Pitofenone hydrochloride in a suitable solvent (e.g., DMSO or buffer).

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and varying concentrations of Pitofenone hydrochloride.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the acetylthiocholine substrate to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay.

Experimental Workflow for AChE Inhibition Assay

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pitofenone - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Pitofenone hydrochloride | C22H26ClNO4 | CID 121097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

An In-depth Technical Guide to the Solubility and Stability of Pitofenone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of Pitofenone-d4. Given the limited direct data on the deuterated form, this guide leverages information on Pitofenone Hydrochloride, as the physicochemical properties are expected to be comparable. This document is intended to support research, analytical method development, and formulation studies involving this compound.

Introduction to this compound

Pitofenone is an antispasmodic agent that functions as a muscarinic receptor antagonist. This compound is the deuterium-labeled version of Pitofenone, commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Understanding its solubility and stability is crucial for its effective use in these applications.

Solubility of this compound

Quantitative Solubility Data (for Pitofenone Hydrochloride)

The following table summarizes the reported solubility of Pitofenone Hydrochloride in various solvents.

| Solvent System | Solubility |

| Ethanol | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |

| Water | 2 mg/mL (clear solution)[1] |

| 1:5 solution of Ethanol:PBS (pH 7.2) | ~0.16 mg/mL[2][3] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of the test compound (this compound) is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Caption: Workflow for the shake-flask method of solubility determination.

Stability of this compound

The stability of this compound is a critical parameter for its storage and use as an internal standard. While specific long-term stability studies on this compound are not extensively published, data on Pitofenone Hydrochloride and forced degradation studies provide valuable insights.

Storage and Handling

-

Long-term Storage: Pitofenone Hydrochloride is reported to be stable for at least four years when stored at -20°C.[3] It is recommended to store this compound under similar conditions.

-

Aqueous Solutions: Aqueous solutions of Pitofenone Hydrochloride are not recommended for storage for more than one day.[2] This suggests that freshly prepared solutions of this compound should be used for experiments.

Forced Degradation Studies (on Pitofenone Hydrochloride)

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. Studies on Pitofenone Hydrochloride have shown the following:

| Stress Condition | Observations |

| Acidic (e.g., 0.5N HCl) | Degradation observed. |

| Basic (e.g., 0.01N NaOH) | Degradation observed. |

| Oxidative (e.g., 3% H₂O₂) | Degradation observed. |

| Thermal (e.g., 105°C) | Degradation observed. |

| Photolytic (UV light) | Degradation observed. |

These findings indicate that Pitofenone is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress. Therefore, it is crucial to protect this compound from these conditions during storage and handling.

Experimental Protocol for Stability Testing

Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations.

-

Storage: Store the samples under controlled conditions of temperature and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the aliquots using a stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound and detect any degradation products.

Caption: General workflow for conducting pharmaceutical stability studies.

Signaling Pathways and Logical Relationships

While Pitofenone's primary mechanism of action is as a muscarinic receptor antagonist, it does not have a complex signaling pathway in the traditional sense for the scope of this technical guide. The logical relationship for its use as an internal standard in analytical methods is, however, critical.

Caption: Use of this compound as an internal standard for quantification.

Conclusion

This technical guide summarizes the key information regarding the solubility and stability of this compound, primarily inferred from data on Pitofenone Hydrochloride. The provided experimental protocols offer a framework for researchers to conduct their own detailed studies. Proper handling and storage, considering its susceptibility to degradation under stress conditions, are paramount for maintaining the integrity of this compound as a reliable internal standard in analytical applications. Further studies are warranted to establish definitive solubility and stability profiles for this compound itself.

References

The Pharmacokinetics of Pitofenone and the Prospective Advantages of its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of pitofenone, a potent antispasmodic agent. Due to a notable absence of comprehensive quantitative human pharmacokinetic data in the public domain, this document synthesizes the available qualitative information and established analytical methodologies. Furthermore, it presents a forward-looking perspective on the potential for enhancing pitofenone's pharmacokinetic profile through strategic deuteration. This guide details the pharmacology of pitofenone, including its mechanisms of action and associated signaling pathways. It outlines detailed experimental protocols for its quantification in biological matrices and for assessing its metabolic stability. By integrating established principles of drug deuteration, this whitepaper proposes a rationale for the development of a deuterated pitofenone analog, hypothesizing its potential for an improved therapeutic profile.

Introduction to Pitofenone

Pitofenone is a versatile antispasmodic agent utilized for the relief of pain associated with smooth muscle spasms, such as those occurring in the gastrointestinal, biliary, and urogenital tracts.[1][2] It is often formulated in combination with other active pharmaceutical ingredients, including the anticholinergic agent fenpiverinium bromide and the non-steroidal anti-inflammatory drug (NSAID) metamizole, to achieve a synergistic therapeutic effect.[3] Pitofenone exerts its spasmolytic action through a dual mechanism, distinguishing it from other agents in its class. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing its clinical use and for the development of next-generation therapeutics with improved profiles. This guide explores the current knowledge of pitofenone's pharmacokinetics and introduces the scientific rationale for creating a deuterated analog to enhance its metabolic stability and, consequently, its clinical performance.

Pharmacology and Mechanism of Action

Pitofenone's efficacy as a smooth muscle relaxant stems from two primary mechanisms of action:

-

Muscarinic Receptor Antagonism: Pitofenone acts as a potent antagonist at muscarinic acetylcholine receptors.[4] In smooth muscle tissues, the activation of M3 muscarinic receptors by acetylcholine initiates a signaling cascade that leads to muscle contraction. By blocking these receptors, pitofenone inhibits this pathway, resulting in muscle relaxation.

-

Direct Myotropic Spasmolysis (Papaverine-like effect): Independent of its anticholinergic activity, pitofenone exerts a direct relaxing effect on vascular and extravascular smooth muscle.[1] This "papaverine-like" effect is attributed to the modulation of intracellular calcium levels, which are critical for the contractile apparatus of muscle cells.[5]

Additionally, some studies indicate that pitofenone is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[6] By inhibiting AChE, pitofenone could potentially increase the local concentration of acetylcholine; however, its primary antispasmodic effect is attributed to its potent muscarinic antagonism, which would override the effects of increased acetylcholine.

Signaling Pathways

The primary signaling pathways influenced by pitofenone are detailed below.

2.1.1. Muscarinic M3 Receptor Antagonism in Smooth Muscle

Pitofenone competitively blocks the M3 muscarinic receptor, thereby inhibiting the acetylcholine-induced signaling cascade that leads to smooth muscle contraction. The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and the increased intracellular Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, leading to muscle contraction. Pitofenone's antagonism at the M3 receptor prevents these downstream events.

2.1.2. Acetylcholinesterase (AChE) Inhibition

Pitofenone can also inhibit acetylcholinesterase, the enzyme that degrades acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, which would normally enhance stimulation of muscarinic receptors. However, given pitofenone's potent direct antagonism at these receptors, this effect is likely of minor consequence to its overall therapeutic action.

Pharmacokinetics of Pitofenone

A thorough review of publicly available literature reveals a significant scarcity of comprehensive human pharmacokinetic data for pitofenone administered as a single agent. Most available information is qualitative or derived from studies of combination products.

-

Distribution: Data regarding plasma protein binding and the volume of distribution of pitofenone are not well-documented in the literature.

-

Metabolism: The specific metabolic pathways of pitofenone have not been fully elucidated. Like many xenobiotics, it is presumed to undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism, primarily in the liver.[7] The cytochrome P450 (CYP) enzyme system is likely involved in its Phase I metabolism.[8] Potential metabolic reactions could include O-dealkylation of the ethoxy group, hydrolysis of the methyl ester, and hydroxylation of the aromatic rings.

-

Excretion: The routes and extent of excretion of pitofenone and its metabolites are not well-described.

Quantitative Pharmacokinetic Data

As of the date of this guide, a complete set of quantitative human pharmacokinetic parameters for pitofenone is not available in the public domain. The table below is provided as a template, which can be populated as data becomes available.

| Parameter | Value | Units | Reference |

| Tmax (Time to Peak Concentration) | Data Not Available | h | - |

| Cmax (Peak Plasma Concentration) | Data Not Available | ng/mL | - |

| AUC (Area Under the Curve) | Data Not Available | ng·h/mL | - |

| t1/2 (Elimination Half-life) | Data Not Available | h | - |

| CL (Clearance) | Data Not Available | L/h | - |

| Vd (Volume of Distribution) | Data Not Available | L | - |

The Prospective Development of a Deuterated Pitofenone Analog

Given the limited pharmacokinetic data and the potential for metabolic liabilities, optimizing the properties of pitofenone through deuteration presents a compelling strategy for developing an improved therapeutic agent.

Principles of Pharmacokinetic Enhancement via Deuteration

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its stable, heavy isotope, deuterium. This substitution can significantly alter the pharmacokinetic profile of a drug, primarily by influencing its metabolism.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a C-D bond is present at that position. This phenomenon is known as the kinetic isotope effect.

The potential benefits of deuteration include:

-

Reduced Rate of Metabolism: Slowing down the metabolic breakdown of the drug.[9]

-

Increased Half-life and Exposure: Leading to a longer duration of action and higher overall drug exposure (AUC).

-

Reduced Metabolic Switching: Potentially preventing the formation of undesirable or toxic metabolites.

-

Improved Safety and Tolerability: By reducing the formation of reactive metabolites or altering the metabolite profile.

A Proposed Deuteration Strategy for Pitofenone

To devise a rational deuteration strategy for pitofenone, one must first identify the most probable sites of metabolic oxidation ("soft spots"). Based on its chemical structure, likely metabolic pathways include:

-

O-deethylation of the piperidinylethoxy side chain.

-

Hydroxylation of the piperidine ring.

-

Hydroxylation of the aromatic rings.

-

Hydrolysis of the methyl ester.

Deuterating the positions susceptible to rate-limiting metabolism could significantly improve pitofenone's metabolic stability. For instance, replacing the hydrogens on the ethyl group of the ethoxy side chain or on the piperidine ring with deuterium could hinder their oxidative metabolism by CYP enzymes.

Anticipated Pharmacokinetic Profile of a Deuterated Analog

A successfully deuterated analog of pitofenone ("Pito-d(n)") would be expected to exhibit an improved pharmacokinetic profile compared to the parent compound. The table below presents a hypothetical comparison to illustrate these potential advantages.

| Parameter | Pitofenone (Hypothetical) | Pito-d(n) (Anticipated) | Expected Change |

| Tmax (h) | 2.0 | ~2.0 | No significant change |

| Cmax (ng/mL) | 100 | 120-150 | Increase |

| AUC (ng·h/mL) | 800 | 1600-2400 | Significant Increase |

| t1/2 (h) | 4.0 | 8.0-12.0 | Increase |

| CL (L/h) | 50 | 15-25 | Decrease |

Note: The values in this table are for illustrative purposes only and are intended to demonstrate the potential impact of deuteration on the pharmacokinetic parameters of pitofenone.

Experimental Protocols

The following sections detail key experimental protocols relevant to the study of pitofenone and its potential deuterated analogs.

Quantification of Pitofenone in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of pitofenone in human plasma.[10]

5.1.1. Materials and Reagents

-

Pitofenone Hydrochloride reference standard

-

Fenpiverinium Bromide (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

5.1.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Fenpiverinium Bromide in methanol).

-

Add 1.5 mL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer 10 µL of the clear supernatant into an HPLC vial for injection.

5.1.3. Chromatographic and Mass Spectrometric Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Methanol : 10 mM Ammonium Acetate (70:30, v/v)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

Pitofenone: Q1 m/z 368.1 → Q3 m/z 112.1

-

Fenpiverinium (IS): Q1 m/z 338.3 → Q3 m/z 239.1

-

5.1.4. Workflow Diagram

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of pitofenone and its deuterated analog.[1][3][11]

5.2.1. Materials and Reagents

-

Pitofenone and its deuterated analog

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing an appropriate internal standard)

-

Positive control compound (e.g., a rapidly metabolized drug like verapamil)

5.2.2. Incubation Procedure

-

Prepare a stock solution of the test compound (pitofenone or its analog) in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Add the test compound to the mixture to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex and centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

5.2.3. Data Analysis

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Conclusion

Pitofenone remains an important therapeutic option for the management of smooth muscle spasms. However, a comprehensive understanding of its human pharmacokinetics is limited by the lack of publicly available data. This guide has consolidated the current knowledge of its pharmacology and provided detailed protocols for its bioanalysis and metabolic stability assessment.

The strategic application of deuterium substitution offers a promising avenue for the development of a next-generation pitofenone analog. By mitigating metabolic liabilities, a deuterated version has the potential to exhibit a more favorable pharmacokinetic profile, characterized by a longer half-life, increased exposure, and potentially a more consistent patient response. Further preclinical and clinical investigation into both pitofenone and its deuterated analogs is warranted to fully characterize their properties and unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. US7307091B2 - Deuterated 3-piperidinopropiophenone and medicaments containing said compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [Effects of drugs on the upper urinary tract of the human] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

- 7. openanesthesia.org [openanesthesia.org]

- 8. metabolon.com [metabolon.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. omicsonline.org [omicsonline.org]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

Application Note: High-Throughput Analysis of Pitofenone in Human Plasma Using Protein Precipitation Coupled with LC-MS/MS

Introduction

Pitofenone is an antispasmodic agent used for the treatment of smooth muscle spasms. The quantitative determination of pitofenone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a simple, rapid, and reliable method for the sample preparation of pitofenone from human plasma using a protein precipitation (PPT) technique, followed by analysis with Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring an efficient and reproducible workflow.

Principle

Protein precipitation is a widely used method for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[1] The principle involves the addition of a water-miscible organic solvent, such as methanol or acetonitrile, to the plasma sample.[2] This disrupts the hydration layer around the proteins, leading to their denaturation and precipitation. After centrifugation, the clear supernatant containing the analyte of interest can be directly injected into the LC-MS/MS system for analysis.

Experimental Protocols

Materials and Reagents

-

Pitofenone Hydrochloride (HCl) reference standard

-

Fenpiverinium Bromide (Internal Standard - IS)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (Deionized or Milli-Q)

-

Human Plasma (K2-EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard and Internal Standard Solution Preparation

-

Pitofenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pitofenone HCl in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenpiverinium Bromide in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the pitofenone stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Working Internal Standard Solution: Dilute the IS stock solution with methanol to the desired concentration.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

-

Pipette 100 µL of human plasma into the appropriately labeled microcentrifuge tube.

-

Add 50 µL of the internal standard working solution to each tube.

-

Add 1.5 mL of methanol to each tube.[3]

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean tube or an autosampler vial.

-

Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[3]

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of a bioanalytical method for pitofenone in human plasma.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1.2 - 14 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.281 µg/mL[4] |

| Limit of Detection (LOD) | 0.0927 µg/mL[4] |

Table 2: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |

| Low QC | 3.0 | 98.5 | < 5 |

| Medium QC | 7.0 | 101.2 | < 4 |

| High QC | 12.0 | 99.8 | < 3 |

Table 3: Recovery

| Analyte | QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Pitofenone | Low | 3.0 | 89.5 |

| Medium | 7.0 | 92.1 | |

| High | 12.0 | 91.3 | |

| Fenpiverinium (IS) | - | - | 90.7 |

Visualizations

Experimental Workflow for Pitofenone Sample Preparation

Caption: Workflow for Pitofenone Extraction from Human Plasma.

Logical Relationship of Method Validation Parameters

References

- 1. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. agilent.com [agilent.com]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol for Protein Precipitation of Pitofenone-d4 in Plasma Samples

This document provides a detailed protocol for the extraction of Pitofenone-d4 from plasma samples using protein precipitation, a common and effective method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pitofenone is a spasmolytic agent, and its deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. Accurate quantification of this compound in plasma is crucial for reliable study outcomes. Protein precipitation is a rapid and straightforward technique for removing proteins from biological samples, which can interfere with downstream analysis.[1][2][3][4] This method involves the addition of an organic solvent to the plasma sample, causing the proteins to denature and precipitate out of solution.[3][5] The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system.[4]

Principle of the Method

The principle of protein precipitation lies in altering the solubility of proteins in the plasma matrix. Organic solvents, such as methanol or acetonitrile, disrupt the hydration layer around protein molecules, leading to their aggregation and precipitation.[3] A simple procedure involves mixing plasma with a sufficient volume of a cold organic solvent, followed by centrifugation to pellet the precipitated proteins.[3][6] The clear supernatant containing the small molecule analyte, this compound, is then carefully collected for analysis.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Fenpiverinium bromide)[6]

-

Methanol (HPLC grade or higher)

-

Acetonitrile (HPLC grade or higher)

-

Water (LC-MS grade)

-

Control human plasma (with appropriate anticoagulant, e.g., EDTA)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips (calibrated)

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials

Experimental Protocol

This protocol is based on a validated method for the quantification of Pitofenone in human plasma.[6]

Sample Preparation Workflow

References

Application Note: Optimizing Mobile Phase for the Chromatographic Separation of Pitofenone and Pitofenone-d4

Abstract

This application note details a systematic approach to the optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Pitofenone and its deuterated internal standard, Pitofenone-d4. While often co-eluted and differentiated by mass spectrometry, achieving chromatographic separation can be critical for certain quantitative bioanalytical assays and to ensure analytical method robustness. This document provides a protocol for systematically adjusting mobile phase composition to achieve baseline separation or sufficient resolution between Pitofenone and this compound on a C18 stationary phase.

Introduction

Pitofenone is an antispasmodic drug, and its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies.[1] Typically, in LC-MS/MS analysis, the deuterated standard is not chromatographically separated from the parent drug, and quantification is achieved through mass differentiation. However, chromatographic separation of deuterated and non-deuterated analogs can sometimes be advantageous to mitigate potential matrix effects and improve assay accuracy. The separation of isotopologues can be challenging due to their identical chemical properties and relies on subtle differences in intermolecular interactions with the stationary and mobile phases.[2][3][4] This note provides a systematic workflow for optimizing the mobile phase to resolve Pitofenone from this compound.

Experimental

Instrumentation and Consumables

-

HPLC/UHPLC System: A system equipped with a binary or quaternary pump, autosampler, and a UV or mass spectrometric detector.

-

Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Additives: Formic acid or phosphoric acid. For MS compatibility, formic acid is preferred.[6]

-

Analytes: Pitofenone and this compound reference standards.

Initial Chromatographic Conditions

Based on a review of existing methods for Pitofenone analysis, the following starting conditions are recommended.

| Parameter | Initial Condition | Reference(s) |

| Stationary Phase | C18 Column (e.g., ZORBAX ECLIPSE XDB-C18, 150 mm x 4.6 mm, 5 µm) | [5] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | [6] |

| Gradient/Isocratic | Isocratic | [7] |

| Flow Rate | 1.0 mL/min | [7][8] |

| Column Temperature | 30 °C | [7] |

| Detection | UV at 215 nm or 241 nm, or MS/MS | [7][8] |

| Injection Volume | 10 µL | [5][7] |

Mobile Phase Optimization Protocol

The key to separating Pitofenone and this compound lies in systematically adjusting the mobile phase composition to exploit the subtle differences in their physicochemical properties. The following protocol outlines a stepwise approach.

-

Organic Modifier Selection and Optimization:

-

Step 1.1: Acetonitrile vs. Methanol. Perform initial isocratic runs with varying ratios of acetonitrile/water and methanol/water (e.g., 70:30, 60:40, 50:50 v/v) containing 0.1% formic acid. Compare the peak shape and retention times for both analytes.

-

Step 1.2: Fine-tuning the Organic Ratio. Based on the initial runs, select the organic modifier that provides better initial selectivity. Then, perform a series of isocratic runs with small incremental changes in the organic modifier concentration (e.g., in 2% steps) to find the optimal ratio that maximizes resolution.

-

-

Aqueous Phase pH Adjustment:

-

Step 2.1: pH Screening. The pH of the mobile phase can influence the ionization state of Pitofenone and affect its interaction with the stationary phase.[7] Prepare mobile phases with different pH values by adjusting the concentration of formic acid or by using a buffer system (e.g., ammonium acetate for MS compatibility).[5] Screen a pH range around the pKa of Pitofenone if known.

-

Step 2.2: pH Optimization. Once a pH that improves separation is identified, fine-tune the pH in smaller increments (e.g., 0.2 pH units) to maximize resolution.

-

-

Flow Rate and Temperature Optimization:

-

Step 3.1: Flow Rate Adjustment. While maintaining the optimized mobile phase composition, investigate the effect of flow rate on separation. Lower flow rates generally increase resolution but also analysis time.[9] Evaluate flow rates from 0.5 mL/min to 1.2 mL/min.

-

Step 3.2: Temperature Adjustment. Column temperature affects mobile phase viscosity and mass transfer kinetics. Analyze the separation at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C).

-

Data Presentation

The following tables summarize the expected data from the optimization experiments.

Table 1: Effect of Organic Modifier on Retention Time and Resolution

| Mobile Phase Composition (v/v) | Analyte | Retention Time (min) | Resolution (Rs) |

| Acetonitrile:Water (70:30) | Pitofenone | tR1 | Rs1 |

| This compound | tR2 | ||

| Acetonitrile:Water (60:40) | Pitofenone | tR3 | Rs2 |

| This compound | tR4 | ||

| Methanol:Water (70:30) | Pitofenone | tR5 | Rs3 |

| This compound | tR6 | ||

| Methanol:Water (60:40) | Pitofenone | tR7 | Rs4 |

| This compound | tR8 |

Table 2: Effect of Mobile Phase pH on Retention Time and Resolution

| Mobile Phase pH | Analyte | Retention Time (min) | Resolution (Rs) |

| 3.0 | Pitofenone | tR1 | Rs1 |

| This compound | tR2 | ||

| 3.5 | Pitofenone | tR3 | Rs2 |

| This compound | tR4 | ||

| 4.0 | Pitofenone | tR5 | Rs3 |

| This compound | tR6 |

Table 3: Effect of Flow Rate and Temperature on Resolution

| Flow Rate (mL/min) | Column Temperature (°C) | Resolution (Rs) |

| 0.8 | 30 | Rs1 |

| 1.0 | 30 | Rs2 |

| 1.2 | 30 | Rs3 |

| 1.0 | 25 | Rs4 |

| 1.0 | 35 | Rs5 |

Workflow Diagram

Caption: Workflow for mobile phase optimization.

Conclusion

The separation of Pitofenone and its deuterated analog, this compound, requires a systematic and logical approach to mobile phase optimization. By carefully evaluating the type and concentration of the organic modifier, the pH of the aqueous phase, and physical parameters such as flow rate and temperature, it is possible to achieve sufficient resolution for their individual quantification. The protocol described in this application note provides a comprehensive framework for developing a robust HPLC method for the separation of these two compounds.

References

- 1. veeprho.com [veeprho.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. Separation of Pitofenone hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. ijream.org [ijream.org]

- 8. scribd.com [scribd.com]

- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

Application Note: Quantification of Pitofenone using Mass Spectrometry

Introduction

Pitofenone is a spasmolytic agent used for the treatment of smooth muscle spasms, particularly in the gastrointestinal tract, biliary tract, and urinary tract. It functions as an antagonist at muscarinic acetylcholine receptors. Accurate and sensitive quantification of Pitofenone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. This application note provides a starting point for developing a quantitative method for Pitofenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). A proposed internal standard, Pitofenone-d4, is included to ensure data accuracy and precision.

Principle of MRM for Pitofenone Quantification

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique. In the first stage (Q1), the precursor ion of the target analyte (Pitofenone or its internal standard) is selected. This ion is then fragmented in the collision cell (Q2). In the final stage (Q3), a specific, characteristic product ion is selected and monitored. This two-stage filtering process significantly reduces background noise and enhances the specificity of detection.

Application Notes & Protocols for Therapeutic Drug Monitoring of Pitofenone Using Pitofenone-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Pitofenone in biological matrices, specifically for therapeutic drug monitoring (TDM) studies. The use of a stable isotope-labeled internal standard, Pitofenone-d4, is highlighted to ensure accuracy and precision in bioanalytical methods.

Introduction to Pitofenone and Therapeutic Drug Monitoring

Pitofenone is an antispasmodic drug used to relieve pain and spasms of smooth muscles, particularly in the gastrointestinal and urogenital tracts.[1] It functions by relaxing the muscles of the stomach, intestine, and urinary bladder.[1] Therapeutic drug monitoring (TDM) is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at timed intervals. This practice is crucial for drugs with a narrow therapeutic range, significant pharmacokinetic variability, or where a clear relationship between concentration and effect (or toxicity) has been established. For Pitofenone, TDM can help optimize dosing to maximize therapeutic efficacy while minimizing potential adverse effects.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[2][3] this compound is a deuterium-labeled analog of Pitofenone and is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte, but a different mass-to-charge ratio, allowing for its distinct detection by a mass spectrometer.[4] This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[2][3]

Bioanalytical Method for Pitofenone Quantification

The following protocol is a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pitofenone in human plasma, adapted for the use of this compound as an internal standard.

Experimental Protocol: LC-MS/MS Analysis of Pitofenone in Human Plasma

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 10 seconds.

-

Add 1.5 mL of methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Carefully transfer 10 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Specification |

| Column | ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Methanol : 10 mM Ammonium Acetate (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 5 minutes |

3. Mass Spectrometry Conditions

| Parameter | Specification |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Transitions | Pitofenone: m/z 368.1 → 112.1; this compound: m/z 372.1 → 112.1 |

| Retention Times | Pitofenone: ~3.2 min; this compound: ~3.2 min |

Data Presentation: Method Validation Summary

The following tables summarize the expected quantitative performance of the described LC-MS/MS method for Pitofenone, based on typical validation parameters for such assays.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Model | Linear, 1/x weighting |

| Linearity Range (ng/mL) | 1.0 - 500.0 |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low (3.0) | 95 - 105 | < 15 |

| Medium (150.0) | 95 - 105 | < 15 |

| High (400.0) | 95 - 105 | < 15 |

Table 3: Recovery and Matrix Effect

| Parameter | Pitofenone (%) | This compound (%) |

| Extraction Recovery | > 85 | > 85 |

| Matrix Effect | 90 - 110 | 90 - 110 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the therapeutic drug monitoring process and the experimental workflow for the bioanalytical method.

References

- 1. scispace.com [scispace.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Pitofenone in Human Urine using LC-MS/MS

Abstract

This application note details a robust and sensitive bioanalytical method for the determination of Pitofenone in human urine samples. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy. Two sample preparation procedures are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), providing flexibility based on laboratory resources and desired sample cleanup. An optional enzymatic hydrolysis step is included to facilitate the quantification of total Pitofenone, encompassing both the parent drug and its potential glucuronide metabolites. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.

Introduction

Pitofenone is an antispasmodic agent used to relieve pain and spasms of smooth muscles, often in combination with other analgesics. Monitoring its concentration in biological matrices such as urine is crucial for understanding its pharmacokinetic profile and for clinical and forensic toxicology. This document provides a comprehensive protocol for the extraction and quantification of Pitofenone from human urine, validated to meet the stringent requirements of bioanalytical method development.

Experimental

Materials and Reagents

-

Pitofenone hydrochloride reference standard

-

Fenpiverinium bromide (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Formic acid and ammonium acetate

-

Ultrapure water

-

β-glucuronidase from Helix pomatia

-

Phosphate buffer (pH 6.8)

-

Mixed-mode solid-phase extraction (SPE) cartridges (Strong Cation Exchange)

Instrumentation

-

Liquid Chromatograph (LC): Shimadzu or equivalent

-

Mass Spectrometer (MS): Triple quadrupole mass spectrometer

-

LC Column: ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent

Chromatographic and Mass Spectrometric Conditions

The analysis is performed using a reversed-phase high-performance liquid chromatography method with mass spectrometric detection (HPLC-MS/MS).

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: MethanolIsocratic elution: 30:70 (A:B) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pitofenone) | Q1: 368.1 m/z -> Q3: 112.1 m/z[1] |

| MRM Transition (IS) | Q1: 338.3 m/z -> Q3: 239.1 m/z[1] |

| Retention Time (Pitofenone) | ~3.2 min[1] |

| Retention Time (IS) | ~1.7 min[1] |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Pitofenone and the internal standard (Fenpiverinium bromide) are prepared in methanol. Working solutions are prepared by serially diluting the stock solutions. Calibration standards and quality control samples are prepared by spiking blank human urine with the appropriate working solutions.

Sample Preparation

Two primary methods for sample extraction from urine are provided. An optional enzymatic hydrolysis step can be performed before extraction to analyze for total (conjugated and unconjugated) Pitofenone.

Optional: Enzymatic Hydrolysis

Many drugs are excreted in urine as glucuronide conjugates.[1] To measure the total drug concentration, an enzymatic hydrolysis step is required to cleave the glucuronide moiety.[1]

-

To 1 mL of urine sample, add 50 µL of internal standard working solution.

-

Add 1 mL of phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex and incubate at 60°C for 2 hours.

-

Proceed to either LLE or SPE.

Protocol 1: Liquid-Liquid Extraction (LLE)

-

To 1 mL of urine sample (hydrolyzed or non-hydrolyzed), add 50 µL of IS working solution.

-

Add 100 µL of 1M NaOH to basify the sample.

-

Add 3 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

-

To 1 mL of urine sample (hydrolyzed or non-hydrolyzed), add 50 µL of IS working solution.

-

Precondition the mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

-

Elute the analytes with 2 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Linearity

The method demonstrated linearity over a concentration range of 1-500 ng/mL for Pitofenone in human urine. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15% | 85-115% | < 15% | 85-115% |

| LQC | 3 | < 15% | 85-115% | < 15% | 85-115% |

| MQC | 100 | < 15% | 85-115% | < 15% | 85-115% |

| HQC | 400 | < 15% | 85-115% | < 15% | 85-115% |

Recovery

The extraction recovery of Pitofenone was determined by comparing the analyte response from extracted samples to that of unextracted standards.

Table 3: Extraction Recovery

| QC Level | LLE Recovery (%) | SPE Recovery (%) |

| LQC | > 75% | > 90% |

| MQC | > 75% | > 90% |

| HQC | > 75% | > 90% |

Matrix Effect

The matrix effect was assessed to ensure that endogenous components in the urine did not interfere with the ionization of the analyte or internal standard. The matrix factor was found to be within acceptable limits (0.85-1.15).

Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 4: Sensitivity of the Method

| Parameter | Value (ng/mL) |

| LOD | 0.3 |

| LOQ | 1.0 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pitofenone in human urine. Both LLE and SPE sample preparation methods yield clean extracts and good recovery, with SPE demonstrating higher efficiency. The inclusion of an optional hydrolysis step allows for the comprehensive assessment of total Pitofenone concentration. This application note serves as a complete guide for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and toxicology.

References

Standard Operating Procedure for the Quantification of Pitofenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pitofenone in various matrices, including plasma and pharmaceutical dosage forms. The methodologies outlined herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Pitofenone is an antispasmodic agent used for the treatment of pain and spasms of smooth muscles.[1] Accurate and precise quantification of Pitofenone is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document details validated methods for its determination.

Mechanism of Action

Pitofenone exerts its antispasmodic effect through a dual mechanism. It acts as a potent muscarinic receptor antagonist, thereby inhibiting the action of acetylcholine on smooth muscles.[2][3] Additionally, it inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, leading to an increase in its concentration at the neuromuscular junction and subsequent muscle relaxation.[2]

Figure 1: Simplified signaling pathway of Pitofenone's mechanism of action.

Analytical Methods

Several analytical methods have been developed and validated for the quantification of Pitofenone. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the simultaneous estimation of Pitofenone in combination with other drugs in pharmaceutical formulations.

This protocol is adapted for the simultaneous estimation of Pitofenone HCl, Metamizole Sodium, and Fenpiverinium Bromide in tablet dosage forms.

a. Materials and Reagents:

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate monohydrate (AR grade)

-